

# Technical Support Center: ISIS 2302 (Alicaforsen) for Crohn's Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Baliforsen sodium |           |
| Cat. No.:            | B12651173         | Get Quote |

This technical support center provides information and troubleshooting guidance for researchers, scientists, and drug development professionals regarding the ISIS 2302 (alicaforsen) Phase III trials for Crohn's disease.

# Frequently Asked Questions (FAQs) Q1: What was the primary reason for the failure of the ISIS 2302 Phase III trials for Crohn's disease?

The Phase III clinical trials for ISIS 2302 (alicaforsen) in patients with Crohn's disease failed to meet their primary endpoint. Specifically, alicaforsen did not demonstrate a statistically significant improvement in the induction of clinical remission compared to placebo.[1][2] The primary endpoint in these studies was clinical remission, defined as a Crohn's Disease Activity Index (CDAI) score of 150 or less, by week 12 or 14.[1][2][3]

# Q2: What was the proposed mechanism of action for alicaforsen in Crohn's disease?

Alicaforsen is an antisense oligonucleotide designed to inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1).[4] ICAM-1 is a protein found on the surface of various cells, including those lining the gastrointestinal tract, and it plays a crucial role in the inflammatory process by mediating the trafficking and activation of immune cells.[4] In Crohn's disease, ICAM-1 is overexpressed in inflamed gut tissues. By binding to the messenger RNA (mRNA) of



ICAM-1, alicaforsen was intended to prevent the translation of this mRNA into the ICAM-1 protein, thereby reducing inflammation.

# Q3: Were there any secondary endpoints or subgroup analyses that showed a potential benefit of alicaforsen?

Yes, despite the failure to meet the primary endpoint, some secondary endpoints and subgroup analyses suggested a potential dose-dependent effect of alicaforsen. In one of the Phase III trials, a higher percentage of patients treated with alicaforsen successfully withdrew from steroid use compared to the placebo group (78% vs. 64%; p=0.032).[1][3] Furthermore, a pharmacodynamic analysis revealed a significant correlation between higher drug exposure (as measured by the area under the curve, AUC) and clinical response.[1] Patients in the subgroup with the highest AUC showed a more significant decrease in CDAI scores and improvement in the inflammatory bowel disease questionnaire score compared to placebo.[1]

## Q4: What were the key design elements of the Phase III clinical trials?

Isis Pharmaceuticals conducted two large, randomized, double-blind, placebo-controlled Phase III trials.[2] One trial was conducted in North America, enrolling 151 patients, and the other in Europe and Israel, with 180 patients.[2] In these trials, patients with active moderate-to-severe Crohn's disease received either 300mg of alicaforsen or a placebo via intravenous infusion three times a week for four weeks.[2] Another Phase III trial enrolled 299 patients with active, steroid-dependent Crohn's disease.[1][3] These patients were randomized to receive either a placebo or alicaforsen (2 mg/kg) intravenously three times a week for two or four weeks, with treatment courses in months one and three.[1][3]

# Q5: What was the safety and tolerability profile of alicaforsen in these trials?

Across the Phase III trials, alicaforsen was generally well-tolerated.[1][2] The most common adverse events were infusion-related reactions, such as fever, chills, headache, and nausea, which were typically transient and manageable.[5]

### **Troubleshooting Guides**



# Issue: Replicating the lack of efficacy in preclinical models.

Possible Explanation: The discrepancy between promising preclinical results and the Phase III trial failure could be due to several factors:

- Species-specific differences: The murine-specific ICAM-1 antisense oligonucleotide used in animal models may have different properties and efficacy compared to the human-specific ISIS 2302.
- Disease model limitations: Animal models of colitis may not fully recapitulate the complex and heterogeneous nature of human Crohn's disease.
- Drug delivery and concentration: The systemic intravenous delivery in the Phase III trials
  might not have achieved sufficient concentrations of alicaforsen at the specific sites of
  inflammation within the gastrointestinal tract to exert a therapeutic effect.

#### Suggested Approach:

- When designing new preclinical studies, consider using humanized mouse models or in vitro models with primary human intestinal cells.
- Investigate alternative delivery mechanisms, such as targeted nanoparticles or local delivery systems, to enhance drug concentration at the site of inflammation.

# Issue: Understanding the dose-response relationship observed in subgroup analysis.

Possible Explanation: The correlation between higher drug exposure and clinical response suggests that the dose used in the broader trial population may have been suboptimal.[1] Individual patient variability in drug metabolism and clearance could have led to a wide range of drug exposure levels, with only those achieving a certain threshold demonstrating a clinical benefit.

#### Suggested Approach:



- For future clinical trials of similar compounds, incorporate adaptive trial designs that allow for dose adjustments based on early pharmacokinetic and pharmacodynamic data.
- Utilize population pharmacokinetic modeling to better predict individual dosing requirements and optimize drug exposure.

### **Quantitative Data Summary**

Table 1: Efficacy Outcomes of the Phase III Trial in Steroid-Dependent Crohn's Disease Patients[1][3]

| Outcome                                                               | Placebo (n=101) | ISIS 2302 (2 weeks,<br>n=99) | ISIS 2302 (4 weeks,<br>n=99) |
|-----------------------------------------------------------------------|-----------------|------------------------------|------------------------------|
| Primary Endpoint:<br>Steroid-Free<br>Remission at Week 14             | 18.8%           | 20.2%                        | 21.2%                        |
| Secondary Endpoint:<br>Successful Steroid<br>Withdrawal at Week<br>14 | 64%             | 78%                          | 78%                          |
| Mean Change in CDAI<br>Score at Week 14                               | -52             | -136                         | Not Reported<br>Separately   |
| Mean Improvement in IBDQ Score at Week                                | 15              | 43                           | Not Reported<br>Separately   |

Table 2: Patient Demographics and Baseline Characteristics (Steroid-Dependent Crohn's Disease Trial)[1]



| Characteristic                         | Placebo | ISIS 2302 (2 weeks) | ISIS 2302 (4 weeks) |
|----------------------------------------|---------|---------------------|---------------------|
| Number of Patients                     | 101     | 99                  | 99                  |
| Mean Age (years)                       | 38.6    | 38.5                | 39.1                |
| Mean Baseline CDAI                     | 276     | 275                 | 277                 |
| Mean Baseline<br>Steroid Dose (mg/day) | 23      | 23                  | 23                  |

### **Experimental Protocols**

### Protocol: Phase III Trial of Alicaforsen in Active, Steroid-Dependent Crohn's Disease[1][3]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 299 patients with active Crohn's disease (CDAI 200–450) who were dependent on corticosteroids (prednisone 10–40 mg/day).
- Randomization: Patients were randomized into one of three treatment groups: placebo, ISIS 2302 (2 mg/kg) for two weeks, or ISIS 2302 (2 mg/kg) for four weeks.
- Treatment Regimen: Intravenous infusions were administered three times a week. Patients received treatment during month 1 and month 3.
- Primary Endpoint: The proportion of patients in steroid-free remission (CDAI < 150 and off corticosteroids) at week 14.
- Secondary Endpoints: Successful steroid withdrawal, change in CDAI score, and change in the Inflammatory Bowel Disease Questionnaire (IBDQ) score.
- Statistical Analysis: The primary efficacy analysis was based on the intent-to-treat population.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of alicaforsen (ISIS 2302).





Click to download full resolution via product page

Caption: Workflow of the ISIS 2302 Phase III clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, alicaforsen (ISIS 2302), in active steroid dependent Crohn's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isis Pharmaceuticals Announces Results of Alicaforsen Phase 3 Clinical Trials in Patients With Crohn's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 3. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, alicaforsen (ISIS 2302), in active steroid dependent Crohn's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isis Pharmaceuticals Initiates European Phase III Clinical Trial Of Alicaforsen, ISIS 2302, in Crohn's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 5. Dose ranging pharmacokinetic trial of high-dose alicaforsen (intercellular adhesion molecule-1 antisense oligodeoxynucleotide) (ISIS 2302) in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: ISIS 2302 (Alicaforsen) for Crohn's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12651173#why-did-the-isis-2302-phase-iii-trial-for-crohn-s-disease-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com